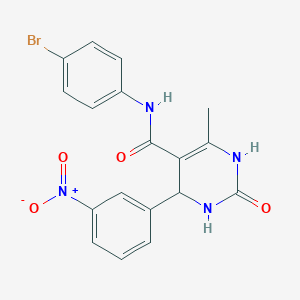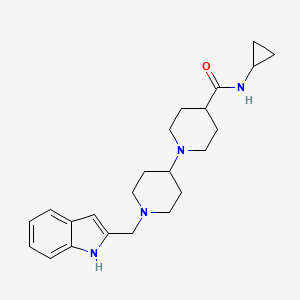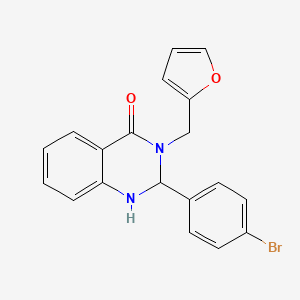![molecular formula C16H26OS B4892401 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B4892401.png)
1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene is a chemical compound that is used in scientific research for its various biochemical and physiological effects. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action and potential applications in the field of medicine. In
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene involves the inhibition of specific enzymes involved in the inflammatory response and tumor growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. Additionally, this compound has been found to inhibit the activity of 5-lipoxygenase (5-LOX), which is an enzyme involved in the production of leukotrienes that contribute to the inflammatory response.
Biochemical and Physiological Effects:
1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene has various biochemical and physiological effects. This compound has been found to reduce the production of inflammatory prostaglandins and leukotrienes, which leads to a reduction in the inflammatory response. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene in lab experiments include its potential anti-inflammatory and anti-cancer properties, as well as its ability to inhibit specific enzymes involved in these processes. Additionally, this compound has been found to have low toxicity and high solubility, which makes it suitable for use in various experimental conditions. The limitations of using this compound in lab experiments include the need for optimized synthesis methods and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene. These include further studies on its potential anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of cardiovascular diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Furthermore, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its optimal dosage and administration route. Overall, 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene has great potential for use in various scientific research applications, and further studies are needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene involves the reaction of 1-bromo-4-tert-butyl-2-(isopropylthio)benzene with potassium tert-butoxide in the presence of 3-chloro-1-propene. This reaction results in the formation of 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene as the final product. This synthesis method has been studied and optimized for its efficiency and yield.
Aplicaciones Científicas De Investigación
1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene has various scientific research applications, especially in the field of medicine. This compound has been studied for its potential anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of various enzymes involved in the inflammatory response and tumor growth. Additionally, this compound has been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Propiedades
IUPAC Name |
1-tert-butyl-2-(3-propan-2-ylsulfanylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26OS/c1-13(2)18-12-8-11-17-15-10-7-6-9-14(15)16(3,4)5/h6-7,9-10,13H,8,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZPGKAASBPXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC=CC=C1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-2-(3-propan-2-ylsulfanylpropoxy)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate](/img/structure/B4892322.png)
![2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide](/img/structure/B4892326.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4892327.png)
![1-ethyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B4892332.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine](/img/structure/B4892347.png)
![ethyl 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4892357.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-1-(3-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4892410.png)
![6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4892416.png)
![N-{1-[1-(3-chloro-4-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B4892418.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone hydrochloride](/img/structure/B4892425.png)

![4-iodo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4892435.png)